2-Morpholinonicotinic Acid
Overview
Description
2-Morpholinonicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a morpholine ring attached to the nicotinic acid structure.
Mechanism of Action
Target of Action
It is known that nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
Biochemical Pathways
It is known that nicotine and its derivatives, including nicotinic acid, are involved in many vital processes within the bodies of living organisms .
Result of Action
Some nicotinic acid derivatives have proven effective against diseases like alzheimer’s .
Biochemical Analysis
Biochemical Properties
2-Morpholinonicotinic Acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in redox reactions. This compound can act as an inhibitor or activator of enzymes that utilize NAD+ as a cofactor, thereby influencing various metabolic pathways. Additionally, this compound has been shown to interact with certain proteins involved in signal transduction, such as protein kinases, which can modulate cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy homeostasis and cellular metabolism. This activation can lead to increased glucose uptake and fatty acid oxidation in cells, thereby enhancing their metabolic efficiency . Additionally, this compound can affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with enzymes and proteins. For instance, this compound can bind to the active site of certain enzymes, either inhibiting or activating their catalytic activity. This binding can result in changes in the enzyme’s conformation, affecting its ability to interact with substrates and other cofactors . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity. For example, long-term treatment with this compound has been shown to induce the expression of stress response genes and enhance cellular antioxidant defenses .
Dosage Effects in Animal Models
The effects of this compound in animal models vary depending on the dosage administered. At low doses, this compound can have beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Studies have also shown that there is a threshold dose beyond which the adverse effects of this compound become more pronounced, highlighting the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to energy metabolism and redox regulation. This compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and fatty acid oxidation . Additionally, this compound can modulate the levels of key metabolites, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH), thereby affecting cellular energy balance and redox status . The interaction of this compound with these metabolic pathways underscores its potential as a modulator of cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues and organs can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . For example, this compound can be directed to the mitochondria by mitochondrial targeting sequences, where it can modulate mitochondrial function and energy metabolism . Additionally, the localization of this compound to the nucleus can influence gene expression by interacting with nuclear receptors and transcription factors .
Preparation Methods
The synthesis of 2-morpholinonicotinic acid typically involves a multi-step process starting from commercially available dichloro-hydrochloric acid. The synthetic route includes the following steps :
Esterification: The initial step involves the esterification of dichloro-hydrochloric acid to form an ester intermediate.
Nucleophilic Substitution: The ester intermediate undergoes nucleophilic substitution with morpholine to introduce the morpholine ring.
Hydrolysis: The final step involves the hydrolysis of the ester to yield this compound.
The reaction conditions are generally mild, and the overall yield of the process is optimized to achieve a high yield of 93% .
Chemical Reactions Analysis
2-Morpholinonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Morpholinonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicine: It has shown promise in the treatment of diseases such as pneumonia and kidney diseases.
Industry: The compound is used in the production of dyes, food additives, and other industrial products.
Comparison with Similar Compounds
2-Morpholinonicotinic acid can be compared with other nicotinic acid derivatives, such as:
2-Chloronicotinic acid: This compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2-Bromo-nicotinic acid: Known for its anti-inflammatory and analgesic properties.
What sets this compound apart is the presence of the morpholine ring, which imparts unique chemical and biological properties to the compound. This structural feature makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-morpholin-4-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3H,4-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUPMJIUJMCXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380191 | |
Record name | 2-Morpholinonicotinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-54-1 | |
Record name | 2-(4-Morpholinyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423768-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Morpholinonicotinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(morpholin-4-yl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research on the synthesis of 2-Morpholinonicotinic acid?
A1: The research presents a novel and efficient three-step synthetic method for this compound starting from readily available dichloro-hydrochloric acid. [] This is significant because it offers a high-yield (93%) and potentially cost-effective route to this important intermediate, which is used in the synthesis of various pharmaceuticals, agrochemicals, and other valuable compounds.
Q2: What are the key steps involved in the synthesis of this compound as described in the research?
A2: The synthesis involves three key steps: []
Q3: Does the research discuss any specific applications of this compound itself?
A3: While the research highlights the importance of 2-Chloronicotinic acid and its derivatives, including this compound, as intermediates for synthesizing various compounds like pranoprofen and diflufenican, it does not delve into specific applications of this compound itself. [] The study primarily focuses on optimizing the synthesis of this compound.
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